molecular formula C14H16N4O B11659331 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11659331
M. Wt: 256.30 g/mol
InChI Key: UYMDAGULKIVNKT-OQLLNIDSSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenylmethylidene group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The phenylmethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.

    Biological Studies: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but has a pyridine moiety instead of the acetohydrazide and phenylmethylidene groups.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: This compound has a similar pyrazole ring but differs in the presence of a nitrile group and a different substitution pattern.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C14H16N4O/c1-11-8-12(2)18(17-11)10-14(19)16-15-9-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,16,19)/b15-9+

InChI Key

UYMDAGULKIVNKT-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=CC=C2)C

Origin of Product

United States

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